4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE
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Overview
Description
4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE is a heterocyclic compound that contains a triazole ring substituted with bromine, chlorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination and chlorination of a triazole precursor. For example, 4,5-dibromo-1-methoxymethyl-1H- and 2-methoxymethyl-2H-1,2,3-triazole can be reacted with butyllithium in diethyl ether or tetrahydrofuran at low temperatures, followed by quenching with various reagents to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium, aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone, and dimethyl or diphenyl disulfide . The reactions are typically carried out in solvents like diethyl ether or tetrahydrofuran at controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted triazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.
Industrial Applications: The compound is used in various industrial processes, including the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated triazoles, such as:
- 4-BROMO-5-CHLORO-2-METHYL-1H-1,2,3-TRIAZOLE
- 4,5-DIBROMO-2-METHYL-2H-1,2,3-TRIAZOLE
- 4-CHLORO-5-BROMO-2-METHYL-2H-1,2,3-TRIAZOLE
Uniqueness
4-BROMO-5-CHLORO-2-METHYL-2H-1,2,3-TRIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-bromo-5-chloro-2-methyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrClN3/c1-8-6-2(4)3(5)7-8/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCGBZGKIQQSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415030-04-4 |
Source
|
Record name | 4-bromo-5-chloro-2-methyl-2H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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